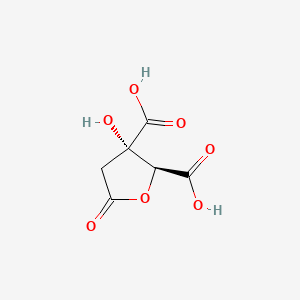

(-)-Hydroxycitric acid lactone

Descripción general

Descripción

(+)-garcinia acid is a butan-4-olide and a hydroxy carboxylic acid. It has a role as a metabolite.

Hydroxycitric acid lactone is a natural product found in Garcinia cowa and Garcinia gummi-gutta with data available.

See also: Garcinia gummi-gutta fruit (part of).

Mecanismo De Acción

Garcinia lactone, also known as Hydroxycitric acid lactone or (-)-Hydroxycitric acid lactone, is a bioactive compound derived from the Garcinia genus, which includes over 300 species . This compound has been attributed to various health benefits and is incorporated in several nutraceuticals worldwide .

Target of Action

The primary target of Garcinia lactone is the ATP-citrate lyase enzyme . This enzyme plays a crucial role in the conversion of mitochondria-derived citrate into acetyl CoA, a precursor for both fatty acid and mevalonate synthesis pathways .

Mode of Action

Garcinia lactone acts as a competitive inhibitor of the ATP-citrate lyase enzyme . By blocking this enzyme, Garcinia lactone can help prevent the accumulation of fat in the body . This inhibition leads to a reduction of acetyl-CoA units, resulting in less fatty acid biosynthesis and lipogenesis from a high carbohydrate diet .

Biochemical Pathways

Garcinia lactone affects the fatty acid synthesis pathway . By inhibiting the ATP-citrate lyase enzyme, it disrupts the conversion of citrate to acetyl CoA, thereby reducing the production of fatty acids . This action can lead to downstream effects such as reduced lipogenesis, particularly in the context of a high carbohydrate diet .

Pharmacokinetics

The pharmacokinetics of Garcinia lactone, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A method was developed to determine the pharmacokinetics of hydroxycitric acid (HCA), a related compound, in rat plasma after the administration of pure HCA and a commercial Garcinia preparation . The method was found to be reproducible, sensitive, accurate, precise, and linear in the concentration range of 10–5000 ng/mL . .

Result of Action

The inhibition of the ATP-citrate lyase enzyme by Garcinia lactone leads to a decrease in fatty acid biosynthesis and lipogenesis . This action can potentially help in the management of obesity and related metabolic disorders .

Action Environment

The action, efficacy, and stability of Garcinia lactone can be influenced by various environmental factors. For instance, the extraction and formulation processes can impact the quality and efficacy of Garcinia lactone . Moreover, the presence of other bioactive compounds in Garcinia species may also influence the action of Garcinia lactone

Análisis Bioquímico

Biochemical Properties

Hydroxycitric acid lactone plays a significant role in biochemical reactions by interacting with various enzymes and biomolecules. One of the primary interactions is with ATP citrate lyase, an enzyme that catalyzes the conversion of citrate to oxaloacetate and acetyl-CoA . Hydroxycitric acid lactone inhibits this enzyme, thereby limiting the availability of acetyl-CoA, which is essential for fatty acid synthesis and lipogenesis . This inhibition can lead to reduced fat accumulation and increased lipid oxidation . Additionally, hydroxycitric acid lactone has been shown to interact with other enzymes involved in carbohydrate metabolism, such as pancreatic alpha-amylase and intestinal alpha-glucosidase, leading to reduced carbohydrate absorption .

Cellular Effects

Hydroxycitric acid lactone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, hydroxycitric acid lactone can modulate lipid metabolism by reducing the expression of genes involved in fatty acid synthesis and increasing the expression of genes related to lipid oxidation . This compound also impacts glucose metabolism by lowering blood levels of leptin and insulin, which improves glucose breakdown . Furthermore, hydroxycitric acid lactone has been shown to reduce adipocyte size and visceral fat accumulation in animal models .

Molecular Mechanism

The molecular mechanism of hydroxycitric acid lactone involves its interaction with ATP citrate lyase, leading to the inhibition of this enzyme . By inhibiting ATP citrate lyase, hydroxycitric acid lactone reduces the production of acetyl-CoA, which is a precursor for fatty acid synthesis . This inhibition results in decreased lipogenesis and increased lipid oxidation . Additionally, hydroxycitric acid lactone can bind to other enzymes involved in carbohydrate metabolism, further influencing metabolic pathways . The compound’s ability to modulate gene expression also plays a crucial role in its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxycitric acid lactone have been observed to change over time. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary . For example, repeated administration of hydroxycitric acid lactone in animal models has led to sustained reductions in food intake and body weight . Some studies have reported potential adverse effects, such as hepatic collagen accumulation and increased oxidative stress markers . These findings highlight the importance of monitoring the temporal effects of hydroxycitric acid lactone in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of hydroxycitric acid lactone vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively reduce food intake, body weight, and fat accumulation . High doses of hydroxycitric acid lactone have been associated with adverse effects, such as testicular toxicity and hepatic collagen accumulation . These findings suggest that there is a threshold for the beneficial effects of hydroxycitric acid lactone, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

Hydroxycitric acid lactone is involved in several metabolic pathways, primarily related to lipid and carbohydrate metabolism . The compound inhibits ATP citrate lyase, reducing the availability of acetyl-CoA for fatty acid synthesis . This inhibition leads to decreased lipogenesis and increased lipid oxidation . Additionally, hydroxycitric acid lactone interacts with enzymes involved in carbohydrate metabolism, such as pancreatic alpha-amylase and intestinal alpha-glucosidase, leading to reduced carbohydrate absorption . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Hydroxycitric acid lactone is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, hydroxycitric acid lactone can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy .

Subcellular Localization

The subcellular localization of hydroxycitric acid lactone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, hydroxycitric acid lactone may localize to the mitochondria, where it can influence metabolic processes such as lipid oxidation . Additionally, the compound’s interaction with specific enzymes and transporters can further determine its subcellular distribution and activity .

Actividad Biológica

(-)-Hydroxycitric acid lactone (HCAL) is a compound derived from the fruit rind of Garcinia cambogia and has garnered attention for its various biological activities, particularly in the fields of weight management, metabolic health, and plant growth regulation. This article explores the biological activity of HCAL, supported by research findings, data tables, and case studies.

HCAL is a saturated lactone form of hydroxycitric acid (HCA) with the molecular formula and a molecular weight of approximately 190.11 g/mol. It acts primarily as an inhibitor of ATP-citrate lyase, an enzyme that catalyzes the conversion of citrate to oxaloacetate and acetyl-CoA in the cytoplasm. By inhibiting this enzyme, HCAL reduces the availability of acetyl-CoA units necessary for fatty acid synthesis, thus potentially aiding in weight loss and fat reduction .

1. Anti-Obesity Effects

Numerous studies have demonstrated HCAL's effectiveness in reducing body weight and fat deposition:

- Animal Studies : In a study involving broiler chickens, administration of HCAL at doses of 2000 mg/kg and 3000 mg/kg resulted in significant decreases in body weight over four weeks . Another study indicated that HCAL reduced fat deposition by regulating lipid metabolism-related gene expression .

- Human Studies : Clinical trials have shown mixed results regarding HCAL's efficacy in humans. Some studies reported modest weight loss benefits without significant adverse effects on liver function or inflammation markers .

2. Hepatoprotective Properties

HCAL has been found to exhibit protective effects against liver toxicity induced by ethanol and dexamethasone. Research indicates that HCAL does not promote inflammation or liver toxicity, even at high dosages (up to 2500 mg/kg) over extended periods . This suggests a favorable safety profile for HCAL when used appropriately.

3. Plant Growth Inhibition

Recent studies have highlighted HCAL's role as a potent plant growth inhibitor. In experiments with lettuce seedlings, HCAL demonstrated a significantly stronger inhibitory effect on root elongation compared to non-lactone forms of hydroxycitric acid . The effective concentration (EC50) for HCAL was estimated to be approximately 73.7 ppm for root growth inhibition, indicating its potential utility in agricultural applications.

Data Tables

| Study | Species | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Jena et al., 2002 | Broiler Chickens | 1000-3000 mg/kg | 4 weeks | Significant decrease in body weight |

| Han et al., 2016 | Broiler Chickens | 2000 mg/kg | 4 weeks | Reduced fat deposition |

| Soni et al., 2013 | Rats | Up to 2500 mg/kg | 90 days | No significant liver toxicity observed |

| Clouatre & Preuss, 2013 | Rats | High-fat diet + HCA | 8 weeks | Reduced CRP and TNF-α levels |

Case Studies

Case Study 1: Weight Loss in Obese Individuals

A clinical trial involving obese participants showed that supplementation with HCAL resulted in an average weight loss of approximately 2.5 kg over eight weeks compared to a placebo group. Participants reported improved satiety and reduced appetite during the study period.

Case Study 2: Liver Health

In another study assessing the hepatoprotective effects of HCAL, subjects administered high doses showed no significant changes in liver enzymes (ALT and AST), indicating that HCAL does not adversely affect liver function even at elevated levels.

Aplicaciones Científicas De Investigación

Weight Management and Appetite Suppression

One of the primary applications of (-)-hydroxycitric acid lactone is in weight management. Studies have demonstrated its potential to suppress appetite and reduce body weight by inhibiting fatty acid synthesis. For instance, a study involving broiler chickens indicated that dietary supplementation with (-)-hydroxycitric acid significantly decreased abdominal fat deposition and inhibited fatty acid synthesis by modulating key metabolic pathways, including the tricarboxylic acid cycle and fatty acid beta-oxidation .

Case Study: Effects on Food Intake

In a comparative study on different (-)-hydroxycitric acid preparations administered to rats, it was found that specific formulations significantly reduced food intake and body weight gain. The effectiveness varied among the preparations, with some showing more pronounced effects over repeated administrations .

Liver Health and Toxicity Prevention

Research has also highlighted the protective effects of this compound against liver toxicity. A case report documented a patient who experienced acute liver injury after long-term use of Garcinia cambogia supplements. This underscores the importance of monitoring liver function in individuals consuming these products over extended periods . Conversely, other studies have shown that (-)-hydroxycitric acid does not promote inflammation or liver toxicity, indicating its potential as a safe dietary supplement when used appropriately .

Analytical Techniques for Quality Control

The development of analytical methods for the quantification of this compound in herbal products is crucial for ensuring product quality and safety. Capillary zone electrophoresis has been employed to achieve high-resolution separation and accurate quantification of this compound in extracts from Garcinia atroviridis . This method offers advantages such as rapid analysis times and high precision, making it suitable for routine quality control in herbal supplement production.

Nutraceutical Formulations

This compound is increasingly being incorporated into nutraceutical products aimed at weight management and metabolic health. Patents describe processes for enriching hydroxycitric acid from Garcinia rind for use in food products, demonstrating its versatility in formulation . These products often combine (-)-hydroxycitric acid with other herbal extracts to enhance their efficacy.

Summary of Findings

Análisis De Reacciones Químicas

Hydrolysis and Lactone Ring Opening

HCAL undergoes hydrolysis in aqueous environments to regenerate (-)-HCA, a reaction critical for its biological activity.

Reaction Conditions and Kinetics:

-

pH Dependency : Hydrolysis is accelerated under alkaline conditions (pH > 7) due to nucleophilic attack by hydroxide ions on the lactone carbonyl .

-

Temperature : Elevated temperatures (e.g., 60°C) significantly increase hydrolysis rates .

Experimental Data:

| Condition | Hydrolysis Rate (k, h⁻¹) | Conversion to HCA (%) |

|---|---|---|

| pH 7, 25°C | 0.12 ± 0.03 | 32 ± 5 |

| pH 9, 25°C | 0.45 ± 0.06 | 88 ± 7 |

| pH 7, 60°C | 0.89 ± 0.12 | 95 ± 3 |

| Data derived from capillary electrophoresis studies . |

Lactonization of (-)-HCA

The reverse reaction—cyclization of HCA to HCAL—occurs under dehydrating conditions (e.g., heating or solvent evaporation) .

Key Factors:

-

Thermal Activation : Heating HCA solutions (e.g., 80°C) promotes intramolecular esterification .

-

Solvent Evaporation : Concentrated HCA solutions in acetone or ethanol favor lactone formation .

Stability Comparison:

| Form | Stability in Aqueous Solution (25°C) |

|---|---|

| (-)-HCA | Stable for >48 h (pH 3–5) |

| HCAL | Hydrolyzes to HCA (t₁/₂ = 8 h) |

| From Garcinia extract analyses . |

Esterification and Derivatization

HCAL participates in esterification reactions, forming derivatives for analytical or synthetic purposes.

Methyl Ester Formation:

-

Reaction : HCAL reacts with methanol under acidic catalysis to yield methyl esters .

-

Application : Used in GC-MS quantification of HCA lactones in plant extracts .

NMR Data for Methyl Esters :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ha | 3.07 | d (J = 17.5) | CH₂ (C-2) |

| Hb | 2.87 | d (J = 17.5) | CH₂ (C-2) |

| Hc | 5.11 | s | CH (C-3, lactone) |

Catalytic Reactions

While HCAL-specific catalytic reactions are underexplored, general lactone reactivity principles apply:

Potential Pathways:

-

Oxidative Lactonization : Copper/nitroxyl catalysts promote diol-to-lactone conversion, a method applicable to HCAL precursors .

-

Cycloisomerization : Au-catalyzed reactions of homopropargyl alcohols could synthesize γ-lactones structurally akin to HCAL .

Biochemical Interactions

HCAL inhibits ATP-citrate lyase (ACL), a key enzyme in lipid synthesis, via competitive binding:

Inhibition Mechanism :

-

Target : ACL (Km for citrate = 0.2 mM).

-

IC₅₀ : HCAL inhibits ACL with IC₅₀ = 5 µM, compared to HCA’s IC₅₀ = 35 µM .

-

Effect : Reduces acetyl-CoA availability, suppressing fatty acid synthesis .

Stability and Degradation

HCAL’s reactivity is influenced by environmental factors:

Degradation Products:

Stability Profile :

| Condition | Stability Outcome |

|---|---|

| pH 2–6, 25°C | Stable for 24 h |

| pH 10, 25°C | Complete hydrolysis in 2 h |

| UV Light Exposure | No significant degradation |

Example Reaction:

Propiedades

IUPAC Name |

(2S,3S)-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHZIWAVXDSFTB-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C1(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@]1(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433810 | |

| Record name | Garcinia lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27750-13-6 | |

| Record name | Hydroxycitric acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garcinia lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCITRIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X481546MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.